4-methyl-1-{[2-(piperidin-1-yl)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-METHYL-1-[(2-PIPERIDINOETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is a heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[(2-PIPERIDINOETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Formation: The quinazoline moiety is formed by reacting anthranilic acid derivatives with formamide or other suitable reagents.
Fusion of Triazole and Quinazoline Rings: The triazole and quinazoline rings are fused together through a condensation reaction, often using strong acids or bases as catalysts.
Introduction of Piperidine and Methyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHYL-1-[(2-PIPERIDINOETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole moiety.
Nefazodone: An antidepressant with a triazole moiety.
Uniqueness
4-METHYL-1-[(2-PIPERIDINOETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is unique due to its combination of a triazole ring fused to a quinazoline moiety, along with the presence of a piperidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N5OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methyl-1-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C17H21N5OS/c1-20-15(23)13-7-3-4-8-14(13)22-16(20)18-19-17(22)24-12-11-21-9-5-2-6-10-21/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI Key |
JJDGDNYIAYSVQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCCN4CCCCC4 |
Origin of Product |
United States |
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